4-Chloro-6-methyl-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing nitrogen atoms at positions 1, 3, and 5 of the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine class of compounds . These compounds are known for their wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-HIV, anti-inflammatory, antimalarial, analgesic, and anti-ulcer properties . The primary targets of these compounds vary depending on the specific derivative and its functional groups .
Mode of Action
Triazine derivatives are generally known to interact with their targets through nucleophilic substitution reactions . In these reactions, the compound forms bonds with its target molecules, leading to changes in their structure and function .
Biochemical Pathways
Triazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Result of Action
Given the wide range of biological activities associated with triazine derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine and hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4,6-Dichloro-1,3,5-triazin-2-amine
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazin-2-ylamine
Comparison: 4-Chloro-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazine derivatives, it has shown promising results in antimicrobial and anticancer research . Its reactivity and stability also make it a valuable compound for various industrial applications .
Biological Activity
4-Chloro-6-methyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other triazines that have demonstrated various pharmacological effects, including antimicrobial and anticancer properties. The presence of chlorine in its structure may influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, and its chemical structure is characterized by a triazine ring with a chlorine atom and a methyl group at specific positions. This configuration can affect its biological activity through various mechanisms.
Research indicates that triazine derivatives, including this compound, may exert their effects through several mechanisms:
- Enzyme Inhibition : Some studies suggest that triazine compounds can inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission.
- Signaling Pathway Modulation : These compounds may interact with signaling pathways like the PI3K-AKT-mTOR pathway, which is essential for cell growth and survival .
- Antimicrobial Activity : Triazines have shown promise in inhibiting bacterial growth, potentially making them candidates for antibiotic development .
Antimicrobial Activity
In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 150 nM | |
E. coli | 200 nM |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown that this compound can induce cell death at certain concentrations:
These findings suggest that this compound has potential as an anticancer agent due to its ability to reduce cell viability in tumor cells.
Case Studies
A notable case study involved the optimization of triazine derivatives for enhanced solubility and bioactivity. The study focused on structural modifications to improve pharmacokinetic profiles while maintaining or enhancing biological activity. The introduction of specific functional groups was found to significantly increase the potency against targeted pathogens and cancer cells .
Properties
IUPAC Name |
4-chloro-6-methyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXQZKDOSYRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274897 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-62-7 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.